2-fluoro-2-(4-phenylphenyl)acetic acid

Molecular Weight Chemical Formula Structural Comparison

This α-fluoro, 4-biphenyl acetic acid derivative provides distinct electronic and steric properties absent in simpler analogs like 2-fluoro-2-phenylacetic acid or 2-(4-fluorophenyl)-2-phenylacetic acid. The α-fluorine modulates acidity and metabolic stability, while the biphenyl group elevates lipophilicity—ideal for SAR exploration and pharmaceutical intermediate synthesis. Supplied at 98% purity for direct use in multi-step sequences without additional purification.

Molecular Formula C14H11FO2
Molecular Weight 230.23 g/mol
CAS No. 1379664-89-7
Cat. No. B6612768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-fluoro-2-(4-phenylphenyl)acetic acid
CAS1379664-89-7
Molecular FormulaC14H11FO2
Molecular Weight230.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)C(C(=O)O)F
InChIInChI=1S/C14H11FO2/c15-13(14(16)17)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13H,(H,16,17)
InChIKeyCHTVGRMQNXPBFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-2-(4-phenylphenyl)acetic acid (CAS 1379664-89-7): Structural and Chemical Identity for Procurement Decisions


2-Fluoro-2-(4-phenylphenyl)acetic acid (CAS 1379664-89-7, molecular formula C14H11FO2, molecular weight 230.23 g/mol) is a fluorinated derivative of phenylacetic acid characterized by a fluorine atom at the α-carbon and a biphenyl group at the 4-position . This structural motif distinguishes it from simpler phenylacetic acids and other fluorinated analogs, potentially influencing its physicochemical properties and biological interactions . The compound is commercially available from multiple vendors with reported purity specifications of 98% .

Why 2-Fluoro-2-(4-phenylphenyl)acetic acid Cannot Be Simply Substituted with In-Class Analogs


Substitution of 2-fluoro-2-(4-phenylphenyl)acetic acid with structurally similar analogs such as 2-(4-fluorophenyl)-2-phenylacetic acid (CAS 723-69-3) or 2-fluoro-2-phenylacetic acid (CAS 1578-63-8) is not advisable without empirical validation due to critical differences in molecular architecture [1]. The target compound features a fluorine atom at the α-carbon and a biphenyl group at the 4-position, whereas the comparator 2-(4-fluorophenyl)-2-phenylacetic acid places the fluorine atom on a phenyl ring and lacks α-fluorination . These structural variations can alter electronic distribution, metabolic stability, and receptor binding interactions, potentially leading to divergent biological outcomes . Furthermore, the biphenyl moiety confers increased lipophilicity compared to monophenyl analogs, affecting membrane permeability and distribution profiles .

Quantitative Differentiation of 2-Fluoro-2-(4-phenylphenyl)acetic acid from Key Comparators


Molecular Weight and Formula Comparison: 2-Fluoro-2-(4-phenylphenyl)acetic acid vs. 2-Fluoro-2-phenylacetic acid

2-Fluoro-2-(4-phenylphenyl)acetic acid (C14H11FO2) has a molecular weight of 230.23 g/mol, whereas 2-fluoro-2-phenylacetic acid (C8H7FO2) has a molecular weight of 154.14 g/mol . The difference of 76.09 g/mol reflects the presence of an additional phenyl ring in the biphenyl structure of the target compound .

Molecular Weight Chemical Formula Structural Comparison

Purity Specification Comparison: 2-Fluoro-2-(4-phenylphenyl)acetic acid vs. 2-(4-Fluorophenyl)-2-phenylacetic acid

The target compound is commercially available with a purity specification of 98% from multiple vendors . In comparison, 2-(4-fluorophenyl)-2-phenylacetic acid (CAS 723-69-3) is commonly offered at 95% purity from major suppliers . The 3% higher nominal purity of the target compound may reduce the need for additional purification steps in research applications.

Purity Quality Control Vendor Specifications

Structural Isomer Differentiation: 2-Fluoro-2-(4-phenylphenyl)acetic acid vs. 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid

2-Fluoro-2-(4-phenylphenyl)acetic acid (CAS 1379664-89-7) features a fluorine atom at the α-carbon of the acetic acid moiety. In contrast, 2-(2-fluoro-[1,1'-biphenyl]-4-yl)acetic acid (CAS 5001-96-7) positions the fluorine atom on the biphenyl ring [1]. This regioisomeric difference alters the electronic environment of the carboxylic acid group and the overall molecular geometry .

Structural Isomer Fluorine Position Chemical Identity

Optimal Research and Procurement Scenarios for 2-Fluoro-2-(4-phenylphenyl)acetic acid


Medicinal Chemistry Building Block for Biphenyl-Containing Drug Candidates

The biphenyl-4-yl moiety combined with an α-fluoroacetic acid group makes 2-fluoro-2-(4-phenylphenyl)acetic acid a valuable building block for the synthesis of pharmaceutical intermediates and drug candidates that require enhanced lipophilicity and metabolic stability . The fluorine atom at the α-position can modulate the acidity of the carboxylic acid group and influence binding interactions with biological targets .

Chemical Biology Probe Development Requiring Defined Fluorination Pattern

For research programs investigating the structure-activity relationships (SAR) of fluorinated phenylacetic acid derivatives, the target compound offers a distinct substitution pattern (α-fluorine, 4-biphenyl) that is not readily accessible from commercially available alternatives like 2-(4-fluorophenyl)-2-phenylacetic acid or 2-fluoro-2-phenylacetic acid . This enables systematic exploration of fluorine position effects on biological activity.

Synthetic Intermediate for Fluorinated Biphenyl Derivatives

The compound serves as a versatile intermediate for the preparation of more complex fluorinated biphenyl derivatives via standard carboxylic acid transformations, including esterification, amidation, and reduction . Its commercial availability at 98% purity facilitates direct use in multi-step synthetic sequences without extensive purification.

Technical Documentation Hub

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